molecular formula C10H11NS2 B14511258 N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine CAS No. 63524-25-4

N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine

Cat. No.: B14511258
CAS No.: 63524-25-4
M. Wt: 209.3 g/mol
InChI Key: REWXLMMBMRHEQF-UHFFFAOYSA-N
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Description

N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a sulfanyl group attached to the ethanamine moiety, which is further connected to the benzothiophene ring. The molecular formula of this compound is C10H11NS, and it has a molecular mass of 209.3336 daltons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine typically involves the reaction of 1-benzothiophene-2-thiol with ethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic applications. Additionally, the benzothiophene moiety contributes to its aromaticity and potential biological activities, making it a valuable compound in research and industry .

Properties

CAS No.

63524-25-4

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

N-(1-benzothiophen-2-ylsulfanyl)ethanamine

InChI

InChI=1S/C10H11NS2/c1-2-11-13-10-7-8-5-3-4-6-9(8)12-10/h3-7,11H,2H2,1H3

InChI Key

REWXLMMBMRHEQF-UHFFFAOYSA-N

Canonical SMILES

CCNSC1=CC2=CC=CC=C2S1

Origin of Product

United States

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